Based on its structure, some potential research areas for this compound include:
2,5-Cyclohexadien-1-one, 2,6-bis(1,1-dimethylethyl)-4-ethylidene, also known by its CAS Number 6738-27-8, is an organic compound with the molecular formula C16H24O and a molecular weight of 232.368 g/mol. Its structure features a cyclohexadienone core with two tert-butyl groups and an ethylidene substituent, contributing to its unique properties. The compound is characterized by a LogP value of 4.90, indicating its lipophilicity, which can influence its biological activity and applications in various fields .
There is no current scientific research available on a specific mechanism of action for this compound in biological systems.
The compound exhibits several notable chemical reactivity patterns:
Several synthesis methods for 2,5-cyclohexadien-1-one, 2,6-bis(1,1-dimethylethyl)-4-ethylidene have been reported:
The compound finds applications in several areas:
Interaction studies involving 2,5-cyclohexadien-1-one derivatives often focus on their binding affinity to various biological targets. Preliminary studies suggest potential interactions with enzymes involved in oxidative stress pathways and inflammation. Further research is needed to elucidate specific mechanisms and affinities.
Several compounds share structural features with 2,5-cyclohexadien-1-one, 2,6-bis(1,1-dimethylethyl)-4-ethylidene. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2,5-Cyclohexadien-1-one | C10H10O | Simpler structure; lacks bulky substituents |
3-Methyl-2-cyclohexen-1-one | C10H12O | Different substitution pattern; more saturated |
2-Methyl-3-cyclohexen-1-one | C10H12O | Similar ring structure; different substituents |
4-Ethylidene-cyclohexanone | C11H14O | Contains an additional ethyl group |
The uniqueness of 2,5-cyclohexadien-1-one lies in its combination of bulky tert-butyl groups and the cyclohexadienone framework, which influences its reactivity and biological interactions compared to simpler analogs.